(E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde

Pharmaceutical Impurity Synthesis Analytical Reference Standards Calcimimetic Agents

Procure the structurally authenticated (E)-isomer (CAS 262268-58-6) for validated Cinacalcet impurity profiling. The meta-trifluoromethyl substitution is non-negotiable for analytical specificity and synthetic utility; ortho/para isomers (CAS 41917-83-3, 123486-66-8) are not substitutes. Used as a critical intermediate in (E)-2,3-dehydro-cinacalcet synthesis and as a lipophilicity benchmark (Consensus Log P 3.05) in SAR studies.

Molecular Formula C10H7F3O
Molecular Weight 200.16 g/mol
CAS No. 262268-58-6
Cat. No. B3024356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde
CAS262268-58-6
Molecular FormulaC10H7F3O
Molecular Weight200.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C=CC=O
InChIInChI=1S/C10H7F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-7H/b4-2+
InChIKeyJMKMLIWUWJNVIG-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 262268-58-6 (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde: Compound Overview for Procurement Decisions


(E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde (CAS 262268-58-6), also known as 3-(trifluoromethyl)cinnamaldehyde or m-trifluoromethyl cinnamaldehyde, is an α,β-unsaturated aromatic aldehyde with the molecular formula C10H7F3O and a molecular weight of 200.16 g/mol [1]. This compound features a meta-trifluoromethyl substitution on the phenyl ring conjugated to an acrylaldehyde moiety, and exists as a liquid or semi-solid requiring storage under inert atmosphere at refrigerated temperatures . It serves as a critical intermediate in the synthesis of (E)-2,3-dehydro-cinacalcet, an impurity of Cinacalcet Hydrochloride , and is classified as an important pharmaceutical building block .

Why m-Trifluoromethyl Substitution in CAS 262268-58-6 Cannot Be Replaced by Other Cinnamaldehyde Analogs


In silico substitution of (E)-3-(3-(trifluoromethyl)phenyl)acrylaldehyde with positional isomers or unsubstituted cinnamaldehyde is not feasible due to divergent physicochemical and reactive properties that directly impact synthetic utility and analytical outcomes. The meta-trifluoromethyl group imparts a specific electronic environment that influences the compound's lipophilicity (Consensus Log P of 3.05 ) and electrophilic character at the α,β-unsaturated carbonyl, which differs substantially from ortho- or para-substituted analogs. Moreover, regulatory and analytical requirements in pharmaceutical impurity profiling demand exact structural fidelity; the 3-(trifluoromethyl) isomer is specifically cited as Cinacalcet Impurity 46 , and substitution with the 4-trifluoromethyl isomer (CAS 41917-83-3) would invalidate method specificity. The ortho isomer (CAS 123486-66-8) exhibits distinct melting behavior (solid at 43-45°C ), further precluding its use as a direct substitute. These structural constraints establish that (E)-3-(3-(trifluoromethyl)phenyl)acrylaldehyde possesses quantifiable, isomer-specific differentiation that is non-negotiable for validated synthetic and analytical workflows.

Quantitative Differentiation Evidence for CAS 262268-58-6 Versus Closest Analogs


Isomeric Identity and Pharmaceutical Regulatory Relevance: m-Substitution Enables Cinacalcet Impurity Synthesis

(E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde (CAS 262268-58-6) is specifically utilized as an intermediate in the synthesis of (E)-2,3-dehydro-cinacalcet, an impurity of Cinacalcet Hydrochloride . This application is strictly contingent on the meta-trifluoromethyl substitution pattern; neither the para-isomer (CAS 41917-83-3) nor the ortho-isomer (CAS 123486-66-8) can substitute in this validated impurity synthesis pathway, as Cinacalcet's core structure is derived from meta-substituted intermediates [1].

Pharmaceutical Impurity Synthesis Analytical Reference Standards Calcimimetic Agents

Thermal Stability and Physical State Differentiation: Meta-Isomer Exists as Liquid/Semi-Solid at Ambient Temperature

The meta-trifluoromethyl isomer (CAS 262268-58-6) exists as a liquid or semi-solid at ambient conditions , whereas the ortho-isomer (CAS 123486-66-8) is a crystalline solid with a melting point of 43-45°C . This physical state difference has direct implications for handling, formulation, and reaction setup in synthetic workflows. Additionally, the target compound exhibits a boiling point of 257°C , which differs from the para-isomer's reported boiling point of 247°C [1].

Physical Property Handling Storage

Lipophilicity Enhancement: Trifluoromethyl Substitution Increases Log P Relative to Unsubstituted Cinnamaldehyde

The meta-trifluoromethyl group in (E)-3-(3-(trifluoromethyl)phenyl)acrylaldehyde substantially increases lipophilicity compared to unsubstituted cinnamaldehyde. The target compound exhibits a Consensus Log P of 3.05 (calculated from multiple prediction methods: iLOGP=1.93, XLOGP3=2.81, WLOGP=3.96, MLOGP=3.02, SILICOS-IT=3.51) . This elevated lipophilicity, which is class-characteristic of trifluoromethyl-substituted aromatic compounds, is recognized to enhance membrane permeability and interaction with hydrophobic biological targets [1].

Lipophilicity Membrane Permeability Drug Design

Synthetic Accessibility via Optimized Aldol Condensation Protocol

Patent CN106748695B discloses an optimized one-step aldol condensation method specifically for m-trifluoromethyl cinnamaldehyde (CAS 262268-58-6) using DBU, triethylamine, or diisopropylethylamine as base catalyst [1]. The method specifies a molar ratio of DBU to m-trifluoromethylbenzaldehyde of 1:10 to 3:5, and acetaldehyde to benzaldehyde ratio of 1:1 to 5:1, conducted in methanol, methyl tert-butyl ether, or tetrahydrofuran [1]. This process-optimized protocol enables production scale-up, with commercial availability at up to kilogram scale [2]. While similar aldol condensation approaches exist for other cinnamaldehyde derivatives, the specific parameter optimization for the meta-trifluoromethyl substrate provides a documented, scalable synthetic route.

Organic Synthesis Process Chemistry Scale-up

Recommended Application Scenarios for CAS 262268-58-6 Based on Verified Differentiation Evidence


Pharmaceutical Impurity Reference Standard Synthesis: Cinacalcet Hydrochloride Impurity Profiling

Procure (E)-3-(3-(trifluoromethyl)phenyl)acrylaldehyde (CAS 262268-58-6) when synthesizing (E)-2,3-dehydro-cinacalcet, a characterized impurity of Cinacalcet Hydrochloride. As documented by Biozol and patent literature, this compound is the specific intermediate for this impurity . This application scenario is appropriate for analytical chemistry and pharmaceutical quality control laboratories developing or validating HPLC methods for Cinacalcet-related substances, where structural fidelity of the impurity standard is non-negotiable . The meta-substitution pattern is mandatory for this application; ortho- or para-isomers cannot serve as substitutes.

Synthesis of Heterocycle-Fused Troponoid Compounds with Trifluoromethyl Pharmacophores

Use this compound as a substrate in Claisen-Schmidt condensation reactions with 3-acetyltropolone to generate (E)-3-[3-(trifluoromethylphenyl)acryloyl]tropolones, which serve as precursors for trifluoromethyl-containing pyrano-, pyrazolo-, and isoxazolo-fused tropone compounds [1]. This application is appropriate for medicinal chemistry and heterocyclic synthesis research programs exploring the biological activity of troponoid-based scaffolds, where the meta-trifluoromethyl group contributes to altered polarity and lipid solubility relative to non-fluorinated analogs.

Structure-Activity Relationship (SAR) Studies of Cinnamaldehyde Derivatives

Incorporate (E)-3-(3-(trifluoromethyl)phenyl)acrylaldehyde as a comparator compound in SAR studies of cinnamaldehyde-based bioactive molecules. Its Consensus Log P of 3.05 provides a quantifiable lipophilicity benchmark against unsubstituted cinnamaldehyde . The compound's α,β-unsaturated aldehyde moiety enables Michael addition reactions characteristic of this compound class, while the trifluoromethyl group modulates electronic properties and metabolic stability. This application is appropriate for academic and industrial drug discovery programs evaluating cinnamaldehyde derivatives as leads for antimicrobial, anticancer, or calcimimetic indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.